molecular formula C9H14N4O B11808847 (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone

(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone

Cat. No.: B11808847
M. Wt: 194.23 g/mol
InChI Key: QMINJQDHRDGPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone is a small-molecule compound featuring a piperidine ring substituted with an amino group at the 4-position, linked via a methanone bridge to a 1H-pyrazol-3-yl moiety. This structure combines a nitrogen-rich heterocycle (pyrazole) with a functionalized piperidine, making it a versatile scaffold for medicinal chemistry. Such compounds are often explored for their pharmacological properties, including kinase inhibition or central nervous system (CNS) targeting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C9H14N4O/c10-7-2-5-13(6-3-7)9(14)8-1-4-11-12-8/h1,4,7H,2-3,5-6,10H2,(H,11,12)

InChI Key

QMINJQDHRDGPJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole-3-Carbonyl Chloride

Pyrazole-3-carboxylic acid is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 1H-pyrazole-3-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH. Subsequent treatment with thionyl chloride (SOCl₂) generates the acyl chloride:

1H-Pyrazole-3-carboxylic acid+SOCl2reflux1H-Pyrazole-3-carbonyl chloride+SO2+HCl\text{1H-Pyrazole-3-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{1H-Pyrazole-3-carbonyl chloride} + \text{SO}2 + \text{HCl}

This method achieves yields of 70–85%, with purity >95% after distillation.

Coupling with Protected 4-Aminopiperidine

4-Aminopiperidine is protected as the tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane:

4-Aminopiperidine+(Boc)2OEt3NBoc-protected piperidine\text{4-Aminopiperidine} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Boc-protected piperidine}

The Boc-protected piperidine reacts with pyrazole-3-carbonyl chloride in the presence of triethylamine (Et₃N) to form the ketone bridge:

Boc-piperidine+Pyrazole-3-COClEt3N, DCMBoc-protected intermediate\text{Boc-piperidine} + \text{Pyrazole-3-COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Boc-protected intermediate}

Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the final product:

Boc-protected intermediateTFA(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone\text{Boc-protected intermediate} \xrightarrow{\text{TFA}} \text{this compound}

Typical Conditions :

  • Temperature: 0–25°C for acylation; room temperature for deprotection

  • Yield: 60–75% over three steps

  • Purity: >90% after recrystallization from ethanol/water

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Pyrazole Ring Functionalization

Aryl boronic esters of pyrazole are coupled with 4-aminopiperidine-containing electrophiles. For instance, 3-bromo-1H-pyrazole undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester:

3-Bromo-1H-pyrazole+B2(pin)2Pd catalyst3-Pinacolatoboryl-1H-pyrazole\text{3-Bromo-1H-pyrazole} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd catalyst}} \text{3-Pinacolatoboryl-1H-pyrazole}

This intermediate couples with 4-(chlorocarbonyl)piperidine-1-carboxylate under Suzuki conditions:

Boronic ester+4-(ClCO)piperidinePd(PPh3)4,Na2CO3Protected product\text{Boronic ester} + \text{4-(ClCO)piperidine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Protected product}

Key Advantages :

  • Regioselective formation of the 3-substituted pyrazole

  • Compatibility with Boc protection strategies

  • Yields: 50–65% for the coupling step

One-Pot Cyclization and Acylation Strategies

In Situ Pyrazole Formation Followed by Acylation

Ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol to form 1H-pyrazole-3-carboxylate, which is concurrently acylated with 4-aminopiperidine in a tandem process:

Ethyl 3-oxobutanoate+N2H41H-Pyrazole-3-carboxylate4-AminopiperidineTarget compound\text{Ethyl 3-oxobutanoate} + \text{N}2\text{H}4 \rightarrow \text{1H-Pyrazole-3-carboxylate} \xrightarrow{\text{4-Aminopiperidine}} \text{Target compound}

Optimized Parameters :

  • Solvent: Ethanol/water (4:1)

  • Temperature: 80°C for cyclization; 25°C for acylation

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 55–60%

Comparative Analysis of Methodologies

Method Yield Purity Key Advantages Limitations
Direct Acylation60–75%>90%Short synthetic route; minimal byproductsRequires SOCl₂ handling
Suzuki Coupling50–65%85–90%Regioselective; scalablePd catalyst cost; boronic ester synthesis
One-Pot Cyclization/Acylation55–60%80–85%Reduced purification stepsLower yields due to competing reactions

Industrial-Scale Considerations and Process Optimization

For kilogram-scale production, the direct acylation route is preferred due to:

  • Simplified workup : Aqueous washes (sodium bicarbonate, brine) efficiently remove excess reagents.

  • Solvent recovery : Dichloromethane and ethanol can be recycled via distillation.

  • Temperature control : Exothermic reactions (e.g., SOCl₂ addition) require jacketed reactors to maintain 0–5°C.

Case Study : A pilot batch using 4-aminopiperidine (10 kg) and pyrazole-3-carbonyl chloride (12.5 kg) yielded 14.2 kg (68%) of product with 99.2% HPLC purity after crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure allows for interactions with multiple biological targets:

  • Antimicrobial Activity : Studies have shown that derivatives of (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against bacterial strains, demonstrating promising results in inhibiting growth .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, showing potential benefits in conditions characterized by excessive inflammation .

Biological Research

Research has focused on understanding the biological mechanisms and pathways influenced by this compound:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease processes. For example, it has shown activity against kinases, which are critical in cancer signaling pathways .
StudyTargetResult
Aziz-ur-Rehman et al. (2018)Anticancer activityCompounds showed IC50 values indicating strong activity against cancer cell lines
PMC Article (2022)TRKA kinaseCompound C03 showed IC50 of 56 nM

Material Science

In addition to its biological applications, this compound is being explored for its utility in developing new materials:

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique combination of piperidine and pyrazole rings allows chemists to create a variety of derivatives with tailored properties for specific applications .

Anticancer Activity

A notable study evaluated several derivatives of this compound for their anticancer properties. The results indicated that some compounds had low IC50 values, suggesting they could be developed into effective anticancer agents.

Antimicrobial Studies

Research conducted on the antimicrobial efficacy of this compound revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone can be contextualized against related methanone-linked piperidine-pyrazole derivatives. Below is a detailed analysis:

Structural Variations and Substituent Effects

Compound Name Piperidine Substituent Heterocycle/Substituent Key Features Reference
This compound 4-Amino 1H-Pyrazol-3-yl High solubility due to amino group; potential for hydrogen bonding.
(4-Aminopiperidin-1-yl)(1H-indol-2-yl)methanone 4-Amino 1H-Indol-2-yl Indole moiety introduces aromaticity and π-stacking potential.
(4-Benzylpiperidin-1-yl)(5-(4-hydroxyphenyl)-1H-pyrazol-3-yl)methanone 4-Benzyl 5-(4-Hydroxyphenyl)-1H-pyrazole Hydroxyl group enhances polarity; benzyl substituent increases lipophilicity.
(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone 4-(1-Methylpyrazole) 2-Methylthiazole Thiazole adds hydrogen-bond acceptor sites; methylpyrazole improves metabolic stability.
(4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride 4-Amino Phenyl Simple phenyl group for hydrophobic interactions; hydrochloride salt improves crystallinity.

Physicochemical and Pharmacological Properties

  • Solubility: The 4-amino group in the target compound enhances water solubility compared to lipophilic substituents like benzyl (e.g., Compound 22) or methylthiazole () .
  • Biological Activity: Pyrazole-piperidine methanones are frequently investigated as kinase inhibitors. For example, (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () showed potent activity in pharmacological screens, likely due to its dual pyrazole and pyrimidine motifs .

Structure-Activity Relationship (SAR)

  • Piperidine Substitution: 4-Amino: Critical for solubility and target binding (e.g., hydrogen bonding with enzymes).
  • Heterocycle Modifications :
    • Pyrazole vs. Indole : Indole derivatives () may exhibit enhanced π-stacking with aromatic residues in proteins .
    • Thiazole Addition (): Introduces additional hydrogen-bond acceptors, beneficial for interactions with ATP-binding pockets in kinases .

Biological Activity

(4-Aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone, also known as C9H14N4O, is a compound characterized by its unique structural features including a piperidine ring and a pyrazole moiety. This compound has garnered attention for its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug discovery. The biological activity of this compound is primarily attributed to its interactions with various biological targets, which can lead to therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is depicted below:

PropertyValue
Molecular FormulaC9H14N4O
Molecular Weight182.23 g/mol
CAS Number1696172-82-3
Structural FeaturesPiperidine, Pyrazole

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects . It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

The mechanism of action of this compound involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. For example, studies have indicated that it may inhibit certain kinases involved in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound NameBiological ActivityNotes
1-(3-Methyl-1-phenyI)-1H-pyrazoleAntimicrobialSimilar structure; different activity profile
5-amino-N-phenyl-1H-pyrazoleAnti-inflammatoryShares pyrazole moiety; different pharmacodynamics
2,3-dihydroxypropoxy derivative of pyrazoleHigh oral bioavailabilityEnhanced drug-like properties

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation :
    • A study synthesized this compound using piperidin derivatives and evaluated its biological activity against various pathogens. The results indicated promising antimicrobial effects with low toxicity profiles .
  • Pharmacological Studies :
    • In pharmacological assays, the compound demonstrated significant inhibition of pro-inflammatory cytokines in macrophage models, suggesting its potential use in treating chronic inflammatory conditions .
  • Mechanistic Insights :
    • Crystallographic studies have provided insights into how this compound interacts with target proteins at the molecular level, aiding in the design of more potent derivatives .

Q & A

Q. What are the optimal synthetic routes for (4-aminopiperidin-1-yl)(1H-pyrazol-3-yl)methanone, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 4-aminopiperidine and 1H-pyrazole-3-carboxylic acid derivatives. A reflux-based approach (e.g., xylene at 120–140°C for 24–48 hours) with a catalyst like EDCI/HOBt is recommended . Purification involves liquid-liquid extraction, silica gel chromatography, or recrystallization (methanol/water). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (integration of amine and carbonyl signals) .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC-UV and LC-MS. Store the compound in airtight, light-protected containers at -20°C under inert gas (e.g., argon) to prevent amine oxidation or hydrolysis of the methanone group .

Q. What analytical techniques are critical for confirming the molecular structure and functional groups?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve piperidinyl (δ 2.5–3.5 ppm) and pyrazolyl (δ 6.5–7.5 ppm) protons.
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm1^{-1} and primary amine (N-H) at ~3300 cm1^{-1}.
  • HRMS : Exact mass analysis (calculated for C10_{10}H16_{16}N4_{4}O: 232.1295) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays:
  • Kinase inhibition : ATP-binding site competition assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What experimental strategies resolve contradictions in spectral data or bioactivity results?

  • Methodological Answer :
  • Spectral discrepancies : Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline).
  • Bioactivity variability : Replicate assays with standardized protocols (e.g., cell passage number, serum-free media) and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

  • Methodological Answer : Perform chiral HPLC to separate enantiomers. Assess metabolic stability using liver microsomes (human/rat) and measure plasma protein binding (equilibrium dialysis). Compare logP values (experimental vs. predicted via ChemAxon) to evaluate lipophilicity .

Physicochemical Properties

Property Value/Description Source
Molecular FormulaC10_{10}H16_{16}N4_{4}OCalculated
Solubility (H2 _2O)<1 mg/mL (pH 7.4)Experimental
logP (Predicted)1.2 ± 0.3PubChem
pKa (Amine group)~9.5 (estimated via MarvinSketch)

Key Methodological Considerations

  • Synthetic Optimization : Adjust reaction stoichiometry (1:1.2 amine:acid chloride) to minimize byproducts.
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (oral, dermal) and Ames tests for mutagenicity .
  • Environmental Impact : Assess biodegradability via OECD 301F (closed bottle test) and bioaccumulation potential (logKow_{ow}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.